Pioglitazone is an antihyperglycemic used as an adjunct to diet, exercise, and other antidiabetic medications to manage type 2 diabetes mellitus. It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence. The thiazolidinedione class of medications, which also includes [rosiglitazone] and [troglitazone], exerts its pharmacological effect primarily by promoting insulin sensitivity and the improved uptake of blood glucose via agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARs are ligand-activated transcription factors that are involved in the expression of more than 100 genes and affect numerous metabolic processes, most notably lipid and glucose homeostasis. Thiazolidinediones, including pioglitazone, have fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding their use (e.g. congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus.
Pioglitazone is a Peroxisome Proliferator Receptor alpha Agonist, and Peroxisome Proliferator Receptor gamma Agonist, and Thiazolidinedione. The mechanism of action of pioglitazone is as a Peroxisome Proliferator-activated Receptor alpha Agonist, and Peroxisome Proliferator-activated Receptor gamma Agonist.
Pioglitazone is an insulin sensitizing agent and thiazolidinedione that is indicated for the treatment of type 2 diabetes. Pioglitazone has been linked to rare instances of acute liver injury.
Pioglitazone is an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Pioglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation.
Pioglitazone can cause cancer according to California Labor Code.
Pioglitazone is used for the treatment of diabetes mellitus type 2. Pioglitazone selectively stimulates nuclear receptor peroxisone proliferator-activated receptor gamma (PPAR-gamma). It modulates the transcription of the insulin-sensitive genes involved in the control of glucose and lipid metabolism in the lipidic, muscular tissues and in the liver.
A thiazolidinedione and PPAR GAMMA agonist that is used in the treatment of TYPE 2 DIABETES MELLITUS.
See also: Pioglitazone Hydrochloride (has salt form).
Pioglitazone
CAS No.: 111025-46-8
Cat. No.: VC20739262
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 111025-46-8 |
---|---|
Molecular Formula | C19H20N2O3S |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |
Standard InChI Key | HYAFETHFCAUJAY-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Appearance | Assay:≥98%A crystalline solid |
Colorform | Colorless needles from dimethylformamide and water |
Melting Point | 193-194C 183-184 °C Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/ 183 - 184 °C |
Mechanism of Action
Primary Mechanism
Pioglitazone selectively stimulates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ) and to a lesser extent PPAR-α . This selective agonism occurs primarily in target tissues involved in insulin action, including adipose tissue, skeletal muscle, and the liver . By activating these receptors, pioglitazone increases the transcription of insulin-responsive genes involved in controlling glucose and lipid production, transport, and utilization .
The compound modulates the transcription of genes involved in glucose and lipid metabolism across multiple tissues, resulting in reduced insulin resistance in the liver and peripheral tissues, decreased gluconeogenesis in the liver, and reduced quantities of glucose and glycated hemoglobin in the bloodstream .
Secondary Targets
Recent metabolomics studies have demonstrated that pioglitazone administration significantly alters purine metabolism pathways in healthy subjects, with observed changes in the xanthine/hypoxanthine and uric acid/xanthine ratios . These findings suggest the drug may have broader metabolic effects beyond its primary insulin-sensitizing action.
Pharmacokinetics
Absorption and Distribution
Following oral administration, pioglitazone reaches peak serum concentrations within 2 hours . The drug demonstrates consistent absorption properties that allow for reliable dosing schedules.
Metabolism and Elimination
The mean serum half-life of pioglitazone ranges from 3-7 hours, while its active metabolites (M-III and M-IV) have longer half-lives of approximately 16-24 hours, contributing to the drug's sustained therapeutic effect . The apparent clearance of orally administered pioglitazone is 5-7 L/h .
Clinical Efficacy
Glycemic Control
Pioglitazone has demonstrated significant efficacy in glycemic control across multiple clinical trials. In monotherapy, pioglitazone reduces HbA1c by approximately 1.5% from baseline . The medication shows equivalent efficacy to other antidiabetic agents in reducing HbA1c (mean difference of 0.05%, 95% CI: −0.21 to 0.11) and greater efficacy in reducing fasting blood sugar levels by 0.24 mmol/l (95% CI: −0.48 to −0.01) .
Table 1: Glycemic Parameters in a 26-Week Placebo-Controlled Dose-Ranging Study
Parameter | Placebo | Pioglitazone 15 mg | Pioglitazone 30 mg | Pioglitazone 45 mg |
---|---|---|---|---|
HbA1c (%) Baseline | 10.4 | 10.2 | 10.2 | 10.3 |
Change from baseline | +0.7 | -0.3 | -0.3 | -0.9 |
Difference from placebo | — | -1.0* | -1.0* | -1.6* |
FBG (mg/dL) Baseline | 268 | 267 | 269 | 276 |
Change from baseline | +9 | -30 | — | — |
In forced-titration studies over 24 weeks, pioglitazone demonstrated even more substantial improvements in glycemic parameters:
Table 2: Glycemic Parameters in a 24-Week Placebo-Controlled Forced-Titration Study
Parameter | Placebo | Pioglitazone 30 mg | Pioglitazone 45 mg |
---|---|---|---|
HbA1c (%) Baseline | 10.8 | 10.3 | 10.8 |
Change from baseline | +0.9 | -0.6 | -0.6 |
Difference from placebo | — | -1.5* | -1.5* |
FBG (mg/dL) Baseline | 279 | 268 | 281 |
Change from baseline | +18 | -44 | -50 |
Difference from placebo | — | -62* | -68* |
Comparative Efficacy
In head-to-head comparative studies, pioglitazone has shown superior durability of diabetes control compared to sulfonylureas, which are more commonly prescribed . Similarly, pioglitazone demonstrated superior efficacy to the DPP-4 inhibitor sitagliptin in reducing HbA1c levels in drug-naïve patients .
The medication provides effective glycemic control both as monotherapy and in combination with other oral antidiabetic drugs or insulin, typically lowering HbA1c by 0.5–1.5% in combination therapies .
Insulin Resistance and Pre-Diabetes
Beyond its effects in diagnosed diabetes, pioglitazone shows similar efficacy to comparators in reducing insulin resistance as measured by HOMA-IR (Weighted Mean Difference: 0.05, 95% CI: −0.49 to 0.59) . Perhaps most notably, in the Actos Now study, pioglitazone resulted in a 70% reduction in the risk of developing type 2 diabetes in high-risk individuals, highlighting its potential role in diabetes prevention .
Cardiovascular Effects
Cardiovascular Outcomes
A systematic review and meta-analysis of randomized controlled trials investigating pioglitazone's cardiovascular effects found significant benefits. Pioglitazone therapy was associated with a lower risk of major adverse cardiovascular events (MACE) in patients with pre-diabetes or insulin resistance (Relative Risk 0.77, 95% CI 0.64 to 0.93) and in patients with diabetes (RR 0.83, 95% CI 0.72 to 0.97) .
Lipid and Blood Pressure Effects
Pioglitazone has demonstrated favorable effects on lipid parameters, including increased high-density lipoprotein levels (WMD: 0.02 mmol/l, 95% CI: −0.06 to 0.10) and reduced triglycerides (WMD: −0.71 mmol/l, 95% CI: −1.70 to 0.28) . The medication also shows modest improvements in blood pressure (WMD: −1.05 mmHg, 95% CI: −4.29 to 2.19) .
Adverse Effect | Relative Risk (95% CI) |
---|---|
Weight gain | 1.60 (1.50 to 1.72) |
Edema | 1.63 (1.52 to 1.75) |
Heart failure | 1.32 (1.14 to 1.54) |
Bone fracture | 1.52 (1.17 to 1.99) |
Hypoglycemia | 0.51 (0.33 to 0.80) |
Weight gain is consistently observed with pioglitazone therapy, with a weighted mean difference of 2.06 kg (95% CI: 1.11 to 3.01) compared to other treatments . Edema is also significantly more common with pioglitazone (RR: 1.63; CI 1.52 to 1.75) .
Risk-Benefit Assessment
Economic and Social Impact
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